N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide
Beschreibung
N-((1-(Hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide is a benzamide derivative featuring a cyclopropane ring substituted with a hydroxymethyl group and a propyl chain on the benzamide core. The cyclopropane moiety and benzamide backbone are critical for conformational rigidity and receptor interactions, common in drug design .
Eigenschaften
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-3-12-4-6-13(7-5-12)14(18)16-10-15(11-17)8-9-15/h4-7,17H,2-3,8-11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHJONDCOSOPAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide typically involves multiple steps:
-
Formation of the Cyclopropyl Intermediate: : The initial step involves the preparation of the cyclopropyl intermediate. This can be achieved through the reaction of cyclopropylcarbinol with formaldehyde under acidic conditions to form 1-(hydroxymethyl)cyclopropane.
-
Benzamide Formation: : The next step involves the reaction of 1-(hydroxymethyl)cyclopropane with 4-propylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The hydroxymethyl group in the cyclopropyl ring can undergo oxidation to form a carboxylic acid derivative.
-
Reduction: : The benzamide group can be reduced to form the corresponding amine.
-
Substitution: : The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. Its structural similarity to natural products makes it a valuable tool for probing biological pathways and interactions.
Medicine
In medicinal chemistry, N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. Its applications could extend to the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism by which N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting the compound’s binding affinity and reactivity. The benzamide moiety can interact with proteins and enzymes, potentially inhibiting or modulating their activity.
Vergleich Mit ähnlichen Verbindungen
4-Ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide ()
- Molecular Formula: C₁₄H₁₉NO₃
- Molecular Weight : 249.31 g/mol
- CAS : 1323557-46-5
- Key Features :
- Ethoxy substituent at the 4-position of the benzamide.
- Cyclopropyl group with hydroxymethyl substitution.
- Comparison :
- Structural similarity to the target compound, differing only in the 4-position substituent (ethoxy vs. propyl).
- The ethoxy group may enhance metabolic stability compared to the propyl chain due to reduced lipophilicity.
- Applications: Likely used as a pharmaceutical intermediate, given its listing under "pharmaceutical intermediates" by Hairui Chemical .
Tasimelteon (Hetlioz®) ()
- Molecular Formula: C₁₅H₁₉NO₂
- Molecular Weight : 245.32 g/mol
- CAS : 609799-22-6
- Key Features :
- (1R-trans)-N-[[2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]methyl]propanamide.
- Benzofuran-substituted cyclopropane.
- Comparison :
- Shares a cyclopropylmethyl group but lacks the hydroxymethyl and benzamide moieties.
- Clinically approved as a melatonin receptor agonist for circadian rhythm disorders.
- The target compound’s benzamide core may confer distinct receptor-binding properties compared to tasimelteon’s propanamide structure .
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide ()
- Molecular Formula : C₂₇H₂₉ClN₂O₃
- Molecular Weight : 464.983 g/mol
- Key Features :
- Complex structure with chlorobenzyl, methoxyphenyl, and propylbenzamide groups.
- Synthesized via a multicomponent reaction (Ugi-type).
- Comparison :
Comparative Data Table
Pharmacological Potential and Challenges
- Target Compound :
- Structural similarities to tasimelteon suggest possible central nervous system (CNS) applications, but the benzamide core may shift receptor selectivity.
- Propyl substitution might improve blood-brain barrier penetration compared to ethoxy or methoxy groups.
- Challenges: Limited data on pharmacokinetics or toxicity. Synthetic complexity of cyclopropane-containing molecules requires optimized routes for scalability .
Biologische Aktivität
N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopropyl group, which is significant for its interaction with biological targets. The structural formula can be represented as follows:
This structure suggests potential interactions with various biomolecular targets, particularly in the context of antimalarial and anticancer activities.
Antimalarial Activity
Recent studies have indicated that compounds within the cyclopropyl carboxamide class exhibit notable antimalarial properties. Specifically, N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide has shown activity against Plasmodium falciparum, the causative agent of malaria.
- Mechanism of Action : The compound appears to target mitochondrial cytochrome b, disrupting electron transport and leading to parasite death. This was confirmed through resistance selection and whole genome sequencing, which identified mutations in cytochrome b in resistant strains .
- Efficacy : The compound demonstrated an effective concentration (EC50) of approximately 40 nM against the asexual stage of P. falciparum, with no observed cytotoxicity in human cells .
Anticancer Activity
In addition to its antimalarial properties, N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide has been investigated for anticancer potential.
- Targeting Kinases : The compound may inhibit specific kinases involved in cancer proliferation. For example, derivatives of benzamides have been shown to modulate kinase activities, which are crucial in cancer cell signaling pathways .
- Case Studies : In vitro studies demonstrated that related compounds inhibited cell proliferation in various cancer cell lines, suggesting a broader applicability of cyclopropyl-containing benzamides in oncology .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide. Modifications to the cyclopropyl group and the benzamide moiety significantly impact biological activity.
| Modification | EC50 (nM) | Observations |
|---|---|---|
| Cyclopropyl group retention | 40 | Optimal activity against P. falciparum |
| Ethyl substitution | >10 | Drastic loss of activity |
| Cyclobutyl variant | 480 | Reduced efficacy |
| N-methylation | >10 | Loss of activity |
These findings indicate that maintaining the cyclopropyl structure is critical for retaining biological activity .
Future Directions
The development of N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide as a therapeutic agent faces challenges related to metabolic stability and bioavailability. Future research should focus on:
- Metabolic Stability : Enhancing the compound's stability to improve its efficacy in vivo.
- Combination Therapies : Investigating synergistic effects with other antimalarial or anticancer agents.
- Clinical Trials : Advancing promising candidates into clinical trials to evaluate their therapeutic potential in humans.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
